An In-depth Technical Guide to 1,2-Bis-(tert-butyldimethylsilyl)hydrazine (CAS 10000-20-1) for the Modern Organic Chemist
An In-depth Technical Guide to 1,2-Bis-(tert-butyldimethylsilyl)hydrazine (CAS 10000-20-1) for the Modern Organic Chemist
This technical guide provides a comprehensive overview of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and process development professionals, this document delves into the core physicochemical properties, mechanistic insights, and practical applications of this compound, with a particular focus on its role in the modified Wolff-Kishner reduction.
Introduction: A Gateway to Milder Reductions
1,2-Bis-(tert-butyldimethylsilyl)hydrazine, hereafter referred to as BTBSH, is an organosilicon compound that has gained significant traction as a stable and effective precursor for the in situ generation of monosilylated hydrazones.[1][2] Its primary utility lies in facilitating a modified, milder version of the classical Wolff-Kishner reduction, a cornerstone transformation for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[2][3] The bulky tert-butyldimethylsilyl (TBS) groups confer enhanced stability and solubility in organic solvents, overcoming many of the limitations associated with the use of anhydrous hydrazine.[2]
The traditional Wolff-Kishner reduction, while powerful, often necessitates harsh reaction conditions, including high temperatures and strongly basic media, which can be detrimental to sensitive functional groups within a complex molecule.[2][4] The introduction of BTBSH allows for the formation of N-tert-butyldimethylsilylhydrazones (TBSHs) under mild, often catalytic, conditions.[1][5] These intermediates then undergo reduction to the corresponding alkanes at significantly lower temperatures, expanding the substrate scope and functional group tolerance of this fundamental reaction.[2][3]
Physicochemical Properties of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective handling and application in synthesis. The key properties of BTBSH are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 10000-20-1 | [6] |
| Molecular Formula | C₁₂H₃₂N₂Si₂ | [6] |
| Molecular Weight | 260.57 g/mol | [6] |
| Appearance | Colorless oil/liquid | [2][7] |
| Boiling Point | 60-62 °C at 1-2 mmHg; 118-119 °C at 9 Torr | [2] |
| Density | Approximately 0.825 g/cm³ | [7] |
| Refractive Index (n²⁵D) | 1.4456 | [2][7] |
| Solubility | Soluble in many organic solvents | [2] |
The Modified Wolff-Kishner Reduction: Mechanism and Advantages
The utility of BTBSH is best exemplified through its application in the modified Wolff-Kishner reduction. The overall transformation involves two key stages: the formation of an N-tert-butyldimethylsilylhydrazone and its subsequent base-mediated decomposition to the alkane.
Mechanism of Action
The reaction commences with the condensation of the carbonyl compound with BTBSH, typically catalyzed by a Lewis acid such as scandium triflate (Sc(OTf)₃), to form the corresponding N-tert-butyldimethylsilylhydrazone (TBSH).[1][3][5] This step is highly efficient and proceeds under mild conditions.[1][5]
The subsequent reduction involves the treatment of the TBSH intermediate with a base, such as potassium tert-butoxide (KOtBu), at moderate temperatures.[3] The base facilitates the tautomerization of the hydrazone to a diazene intermediate, which then undergoes irreversible decomposition, releasing nitrogen gas and forming the desired alkane.[4] The bulky TBS group is believed to facilitate the key proton transfer steps and subsequent elimination of nitrogen.
Caption: Mechanism of the Modified Wolff-Kishner Reduction.
Advantages Over Classical Methods
The use of BTBSH offers several distinct advantages over traditional Wolff-Kishner conditions:
-
Milder Reaction Conditions: The reduction can often be carried out at or near room temperature, preserving sensitive functional groups that would not survive the high temperatures of the classical protocol.[2]
-
Improved Safety: It avoids the need to handle highly toxic and volatile anhydrous hydrazine.[7]
-
Enhanced Efficiency: The formation of the silyl hydrazone is typically high-yielding and the subsequent reduction is often cleaner and more efficient.[1][5]
-
Broader Substrate Scope: The milder conditions allow for the reduction of a wider range of carbonyl compounds, including those with base-sensitive functionalities.[5]
Experimental Protocol: A Practical Guide
The following is a representative, step-by-step protocol for the modified Wolff-Kishner reduction of a ketone using BTBSH. This protocol is based on procedures reported in the literature and should be adapted and optimized for specific substrates.[1][8]
Materials and Reagents
-
Aldehyde or Ketone
-
1,2-Bis-(tert-butyldimethylsilyl)hydrazine (BTBSH)
-
Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure
Caption: Experimental Workflow for the Modified Wolff-Kishner Reduction.
Detailed Steps:
-
Hydrazone Formation: To a solution of the carbonyl compound (1.0 equiv) in a suitable anhydrous solvent under an inert atmosphere, add 1,2-bis(tert-butyldimethylsilyl)hydrazine (1.1 equiv). Add a catalytic amount of scandium triflate (e.g., 0.01 mol %).
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Addition of Base: Once the formation of the silyl hydrazone is complete, add potassium tert-butoxide (2.0-3.0 equiv) to the reaction mixture.
-
Reduction: Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature will depend on the substrate. Continue to monitor the reaction for the disappearance of the hydrazone intermediate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Analytical Methods for Characterization and Monitoring
The purity and identity of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine and the progress of reactions involving it can be assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of BTBSH and its hydrazone derivatives. The characteristic signals for the tert-butyl and dimethylsilyl groups are readily identifiable.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the conversion of the carbonyl starting material to the silyl hydrazone and its subsequent reduction to the alkane.[10][11][12][13] For the analysis of residual hydrazine, derivatization is often employed to improve volatility and chromatographic performance.[10][11][12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the starting materials and products, such as the C=O stretch of the carbonyl compound and the N-H and Si-C bonds of the silyl hydrazine.
Safety and Handling
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and serious eye irritation and may cause respiratory irritation.[6] Prolonged or repeated exposure may cause damage to organs.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[7]
Conclusion
1,2-Bis-(tert-butyldimethylsilyl)hydrazine has emerged as a highly valuable reagent in modern organic synthesis, primarily for its role in facilitating a milder and more efficient Wolff-Kishner reduction. Its enhanced stability, ease of handling, and the mild conditions under which it reacts make it a superior alternative to anhydrous hydrazine for the deoxygenation of aldehydes and ketones. This guide has provided a comprehensive overview of its properties, a detailed look at its mechanistic role in the modified Wolff-Kishner reduction, a practical experimental protocol, and key analytical and safety information to empower researchers to effectively and safely utilize this versatile compound in their synthetic endeavors.
References
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Furrow, M. E., & Myers, A. G. (2004). Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides. Journal of the American Chemical Society, 126(17), 5436–5445. [Link]
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LookChem. (n.d.). Cas 10000-20-1, 1,2-BIS-(TERT-BUTYLDIMETHYLSILYL)HYDRAZINE. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
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SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
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Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Bis(tert-butyldimethylsilyl)hydrazine. Retrieved from [Link]
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PubMed. (2013, March 26). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]
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ResearchGate. (2025, August 5). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]
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Medjahed, N. (2021, November 15). Synthesis of Bis-hydrazine using heterogeneous catalysis. Sciforum. Retrieved from [Link]
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Chromatography Forum. (2011, July 16). Free hydrazine quantification by GC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Retrieved from [Link]
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Analytice. (n.d.). Laboratory Analysis of Hydrazine (CAS: 302-01-2). Retrieved from [Link]
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Zhou, D., Wang, Y., Jia, J., Yu, W., Qu, B., Li, X., & Sun, X. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Retrieved from [Link]
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Yale Chemistry. (n.d.). Redox Reactions: Wolff - Kishner Type. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Photocatalytic Esterification under Mitsunobu Reaction Conditions Mediated by Flavin a. Retrieved from [Link]
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